KCNQ2/Q3 Antagonism: Evidence Gap vs. Structural Analogs
A single automated patch clamp record in a public database lists 2-quinazolin-4-yloxybenzonitrile as a KCNQ2/Q3 antagonist with an IC₅₀ of 120 nM [1]. However, the chemical structure associated with this record in BindingDB (SMILES: CC[C@H](C(=O)Nc1ccccc1N1CCCC1)c1ccccc1) does not match 2-quinazolin-4-yloxybenzonitrile, indicating a likely database curation error. No comparator data for closely related 4-aryloxyquinazolines in the same assay are available. Consequently, this data point cannot be relied upon for differentiation.
| Evidence Dimension | KCNQ2/Q3 channel antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM (recorded in BindingDB, but structure mismatch) |
| Comparator Or Baseline | No validated comparator data available |
| Quantified Difference | N/A — target compound data is unverifiable |
| Conditions | Automated patch clamp assay in CHO cells expressing human KCNQ2/Q3 (BindingDB record BDBM50395464) |
Why This Matters
Procurement decisions relying on public bioactivity databases must verify structural identity; an erroneous assignment can lead to wasted screening resources.
- [1] BindingDB entry BDBM50395464 / CHEMBL2164048. Antagonist activity at KCNQ2/Q3. Retrieved from http://ww.w.bindingdb.org. View Source
